Dichlorobis(2-ethylhexyl)silane
Overview
Description
Dichlorobis(2-ethylhexyl)silane: is an organosilicon compound with the molecular formula C16H34Cl2Si and a molecular weight of 325.43 g/mol . This compound is characterized by the presence of two chlorine atoms and two 2-ethylhexyl groups attached to a silicon atom. It is typically a liquid at room temperature and is known for its reactivity and utility in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorobis(2-ethylhexyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:
SiCl4+2C8H18O→C8H18O-SiCl2C8H18O+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of inert atmospheres to prevent unwanted side reactions and the use of distillation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dichlorobis(2-ethylhexyl)silane can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form siloxanes or other silicon-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, or thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Silanes with different substituents.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Siloxanes or other silicon-containing compounds.
Scientific Research Applications
Chemistry: Dichlorobis(2-ethylhexyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silicon-based polymers and resins .
Biology and Medicine: In biological and medical research, this compound is used in the development of silicon-based drug delivery systems and biocompatible materials .
Industry: In industrial applications, this compound is used as a coupling agent, adhesion promoter, and surface modifier in the production of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of dichlorobis(2-ethylhexyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the chlorine atoms, which can be easily replaced by other groups. This reactivity allows this compound to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Dichlorodimethylsilane: Similar in structure but with methyl groups instead of 2-ethylhexyl groups.
Dichlorodiphenylsilane: Contains phenyl groups instead of 2-ethylhexyl groups.
Dichloromethylphenylsilane: Contains one methyl and one phenyl group instead of 2-ethylhexyl groups.
Uniqueness: Dichlorobis(2-ethylhexyl)silane is unique due to the presence of the bulky 2-ethylhexyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. This makes it particularly useful in applications where steric effects are important, such as in the synthesis of polymers and surface modification .
Properties
IUPAC Name |
dichloro-bis(2-ethylhexyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDGSXMFTGZLDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si](CC(CC)CCCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621651 | |
Record name | Dichlorobis(2-ethylhexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089687-03-5 | |
Record name | Dichlorobis(2-ethylhexyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorobis(2-ethylhexyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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